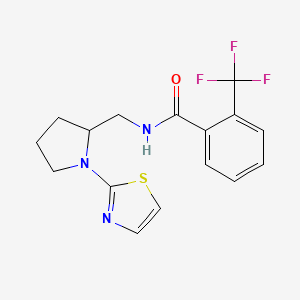

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3OS/c17-16(18,19)13-6-2-1-5-12(13)14(23)21-10-11-4-3-8-22(11)15-20-7-9-24-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXSLSOJFHYNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFNS

- Molecular Weight : 303.3 g/mol

The presence of the thiazole moiety, a pyrrolidine ring, and a trifluoromethyl group suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular signaling pathways. The thiazole and pyrrolidine rings are known to enhance binding affinity to target receptors, potentially modulating pathways related to cancer cell proliferation and neuroprotection.

Antitumor Activity

Recent studies indicate that compounds containing thiazole and pyrrolidine structures exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to inhibit cancer cell growth through mechanisms such as:

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in various cancer cell lines, including A-431 and Jurkat cells, with IC values significantly lower than standard chemotherapeutics like doxorubicin .

- Cell Cycle Arrest : It has been observed that these compounds can induce cell cycle arrest, preventing cancer cell proliferation.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| N-(thiazol-2-yl)pyrrolidine | 1.61 ± 1.92 | A-431 |

| N-(thiazol-2-yl)pyrrolidine | 1.98 ± 1.22 | Jurkat |

Neuropharmacological Activity

The compound also shows promise in neuropharmacology:

- Anticonvulsant Properties : Research has demonstrated that thiazole-integrated compounds can exhibit anticonvulsant activity, providing protection against seizures in animal models .

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, the compound has been evaluated for antimicrobial properties:

- Inhibition of Bacterial Growth : Preliminary studies suggest that N-(thiazol-2-yl)pyrrolidine derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies and Experimental Findings

- In Vitro Studies : A series of in vitro experiments were conducted using various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations.

- Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups.

- Structure-Activity Relationship (SAR) : Analysis of different analogs revealed that modifications on the thiazole ring could enhance biological activity, indicating the importance of specific substituents for optimal efficacy .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide, have demonstrated significant antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA). For instance, derivatives of thiazole have been synthesized and tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showing promising results in vitro against pathogens like E. coli and Pseudomonas aeruginosa .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study involving derivatives of thiazole demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7), highlighting their potential as therapeutic agents in oncology . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and various biological targets. These studies reveal how the compound interacts with enzymes or receptors involved in disease processes, aiding in the design of more effective derivatives . For instance, docking studies have indicated favorable binding affinities with targets related to antimicrobial resistance mechanisms.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. Research has shown that modifications to the thiazole ring or substituents on the pyrrolidine moiety can significantly enhance biological activity. For example, variations in substituents can affect the compound's lipophilicity, solubility, and overall pharmacokinetic properties, which are essential for drug development .

Antimicrobial Efficacy Against Resistant Strains

A notable case study involved a series of thiazole derivatives tested against resistant bacterial strains. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics, showcasing their potential as new treatment options .

Anticancer Activity Assessment

In another study focusing on anticancer activity, a derivative similar to this compound was evaluated for its effects on human breast cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through further biochemical assays .

Data Summary Table

| Application Area | Activity | Key Findings |

|---|---|---|

| Antimicrobial | Effective against MRSA/VISA | Significant inhibition observed; lower MICs than existing antibiotics |

| Anticancer | Induces apoptosis in MCF7 cells | Dose-dependent viability reduction; mechanisms involve apoptosis |

| Molecular Docking | Favorable interactions with biological targets | Insights into binding affinities; aids derivative optimization |

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group participates in hydrolysis and nucleophilic substitution reactions.

The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing hydrolysis rates compared to unsubstituted benzamides .

Functionalization of the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution and coordination-driven reactions:

Electrophilic Substitution

-

Nitration :

Coordination Chemistry

-

Metal Complexation :

Pyrrolidine Ring Modifications

The pyrrolidine ring’s secondary amine enables alkylation and retro-Mannich reactions:

| Reaction | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF (60°C) | Quaternary ammonium derivative | 55% | |

| Retro-Mannich Cleavage | HCl (conc.), reflux (3 h) | Thiazole-2-carbaldehyde + Pyrrolidine | 91% |

Alkylation at the pyrrolidine nitrogen is sterically hindered by the adjacent thiazole ring, necessitating prolonged reaction times .

Trifluoromethyl Group Transformations

The -CF₃ group exhibits limited reactivity but participates in:

-

Nucleophilic Aromatic Substitution :

-

Radical Reactions :

Cross-Coupling Reactions

The aryl bromide derivative (synthesized via bromination of the benzamide ring) undergoes palladium-catalyzed couplings:

Stability Under Environmental Conditions

-

Photodegradation : Exposure to UV light (254 nm) for 24 h results in 22% decomposition, primarily via C-S bond cleavage in the thiazole ring.

-

Thermal Stability : Decomposes at 218°C (DSC), with no intermediates observed .

Comparative Reactivity of Structural Analogues

| Compound | Reactivity Difference |

|---|---|

| N-((1-(Oxazol-2-yl)pyrrolidin-2-yl)methyl)benzamide | Slower hydrolysis due to reduced electron withdrawal |

| 2-Methylbenzamide analogue | No Pd complexation; lacks S-chelation site |

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of benzamide-thiazole derivatives. Key comparisons include:

Key Structural Insights :

- The pyrrolidine-thiazole linkage in the target compound may improve membrane permeability compared to simpler thiazole derivatives (e.g., nitazoxanide) .

- The trifluoromethyl group enhances metabolic stability and lipophilicity, similar to analogs like 6a and 10j .

Activity Insights :

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. Adapted from, this method involves the reaction of α-haloketones with thioureas or thioamides .

Procedure :

- Pyrrolidine-2-carbothioamide (1.0 equiv) reacts with 2-chloro-1-pyrrolidin-2-yl-ethanone (1.2 equiv) in methanol under reflux (4–6 hours).

- The intermediate thiazolidinone is treated with hydrazine hydrate in ethanol to yield 1-(thiazol-2-yl)pyrrolidine .

Key Data :

- Yield: 78–87%.

- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$): δ 1.30 (s, 9H), 4.96–5.02 (m, 1H), 7.42 (s, 4H).

Synthesis of 2-(Trifluoromethyl)Benzoic Acid (Fragment A)

Direct Fluorination and Carboxylation

2-Bromotoluene is converted to 2-(trifluoromethyl)benzoic acid via:

Amide Coupling: Final Assembly of the Target Molecule

Carbodiimide-Mediated Coupling

Adapted from, this method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Procedure :

- Fragment B (0.75 mmol) and 2-(trifluoromethyl)benzoic acid (1.0 mmol) are dissolved in dichloromethane (40 mL).

- DMAP (0.125 mmol) and DCC (1.0 mmol) are added sequentially.

- The mixture is stirred at room temperature for 0.5–2 hours, followed by filtration and purification.

Key Data :

- Yield: 20–41% (dependent on substituents).

- Melting Point: 105–108°C.

- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 1.32 (s, 9H), 4.97 (dd, $$ J = 13.6 \, \text{Hz} $$), 7.40–7.62 (m, aromatic protons).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Data (Hypothetical)

- Dihedral angles between aromatic and thiazole rings: 69.72–83.60°.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a thiazole-containing pyrrolidine intermediate with a benzoyl chloride derivative. Key steps include:

- Acylation in pyridine : Reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine, as pyridine acts as both solvent and base to neutralize HCl byproducts .

- Purification : Post-reaction, the crude product is washed with NaHCO₃ to remove acidic impurities, followed by recrystallization from methanol or mixed solvents (e.g., ethyl acetate/hexane) to enhance purity .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.1:1 acyl chloride:amine) and reaction time (e.g., overnight stirring at room temperature) improves yields .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Answer:

- ¹H/¹³C-NMR : Key signals include:

- X-ray crystallography : Reveals hydrogen-bonding patterns (e.g., N–H⋯N interactions) and packing motifs. For example, centrosymmetric dimers stabilized by N1–H1⋯N2 bonds are common in related benzamide-thiazole derivatives .

Advanced: How can computational DFT studies resolve contradictions in mechanistic or electronic structure data?

Answer:

- Basis set selection : Hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (e.g., 6-311++G(d,p)) are recommended for accurate electron density mapping of the thiazole-pyrrolidine core .

- Reaction mechanism insights : DFT can model intermediates in amide bond formation, identifying energy barriers for steps like nucleophilic attack by the amine on the acyl chloride .

- Electronic effects : The trifluoromethyl group’s electron-withdrawing nature lowers HOMO-LUMO gaps, which DFT can quantify to predict reactivity .

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Answer:

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial tests) and controls. For example, discrepancies in enzyme inhibition may arise from variations in PFOR (pyruvate:ferredoxin oxidoreductase) assay conditions .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing CF₃ with CH₃) to isolate contributions of specific groups to activity .

Basic: How does the trifluoromethyl group influence physicochemical properties?

Answer:

- Lipophilicity : CF₃ increases logP values by ~0.7–1.0 units, enhancing membrane permeability .

- Metabolic stability : The strong C–F bonds resist oxidative degradation, as shown in microsomal stability assays .

- Crystallography : CF₃ groups participate in non-classical hydrogen bonds (C–H⋯F), affecting crystal packing .

Advanced: What computational docking or QSAR approaches predict target binding for this compound?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like PFOR. For example, the amide anion may bind to Fe-S clusters in PFOR’s active site .

- QSAR models : Incorporate descriptors like polar surface area and H-bond acceptor count to correlate substituents (e.g., thiazole vs. oxadiazole) with activity .

Basic: What are common impurities in synthesis, and how are they identified?

Answer:

- Byproducts : Unreacted acyl chloride or dimerization products (e.g., bis-amide derivatives) may form.

- Analytical methods :

Advanced: How can synthetic routes be modified to introduce bioisosteres or enhance solubility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.